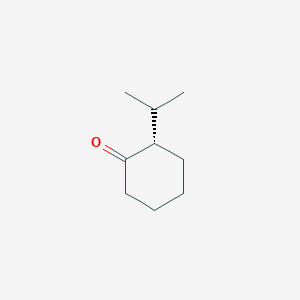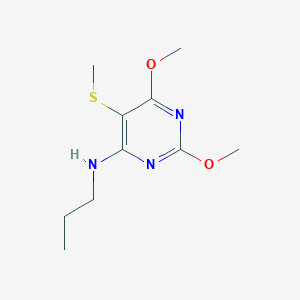
(2S)-2-(Propan-2-yl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-isopropylcyclohexanone is an organic compound with a cyclohexane ring substituted with an isopropyl group and a ketone functional group. This compound is of interest due to its chiral nature, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. The (S)-enantiomer is the focus here, which has specific applications and properties distinct from its ®-counterpart.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-isopropylcyclohexanone typically involves the enantioselective reduction of 2-isopropylcyclohexanone. One common method is the use of chiral catalysts or reagents that favor the formation of the (S)-enantiomer. For example, asymmetric hydrogenation using chiral rhodium or ruthenium catalysts can be employed under controlled conditions to achieve high enantioselectivity.
Industrial Production Methods
On an industrial scale, the production of (S)-2-isopropylcyclohexanone may involve the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-isopropylcyclohexanone can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The ketone can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like phosphorus tribromide for bromination, followed by nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of 2-isopropylcyclohexanone carboxylic acid.
Reduction: Formation of (S)-2-isopropylcyclohexanol.
Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-2-isopropylcyclohexanone has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those requiring chiral purity.
Industry: Utilized in the production of fragrances and flavors due to its distinct odor profile.
Wirkmechanismus
The mechanism of action of (S)-2-isopropylcyclohexanone in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into enzyme active sites in a stereospecific manner, potentially inhibiting or activating enzymatic activity. The exact pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-isopropylcyclohexanone: The enantiomer of (S)-2-isopropylcyclohexanone with different stereochemistry.
2-methylcyclohexanone: A similar compound with a methyl group instead of an isopropyl group.
Cyclohexanone: The parent compound without any alkyl substitution.
Uniqueness
(S)-2-isopropylcyclohexanone is unique due to its specific chiral configuration, which imparts distinct physical, chemical, and biological properties. Its enantioselective synthesis and applications in chiral chemistry make it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
52341-34-1 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
(2S)-2-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O/c1-7(2)8-5-3-4-6-9(8)10/h7-8H,3-6H2,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
SDJUYPUXVFDUFF-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)[C@@H]1CCCCC1=O |
Kanonische SMILES |
CC(C)C1CCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)




![7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916352.png)

![5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one](/img/structure/B12916357.png)
![N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate](/img/structure/B12916366.png)
![4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol](/img/structure/B12916373.png)




